N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin moiety with an indole carboxamide
Properties
Molecular Formula |
C23H25N3O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H25N3O6/c1-26-16(13-15-17(29-2)6-7-19(30-3)22(15)26)23(28)24-9-8-21(27)25-14-4-5-18-20(12-14)32-11-10-31-18/h4-7,12-13H,8-11H2,1-3H3,(H,24,28)(H,25,27) |
InChI Key |
QDLCSZCHYUCLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzodioxin moiety, which is then coupled with an indole derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin and indole derivatives, such as:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone
Uniqueness
What sets N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide apart is its unique combination of the benzodioxin and indole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxane moiety and an indole framework , contributing to its pharmacological properties. The molecular formula is with a molecular weight of approximately 342.39 g/mol.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- Condensation Reactions : Combining the indole derivative with the benzodioxane amine.
- Functional Group Modifications : Utilizing protective groups and deprotection steps to achieve the desired functional groups on the indole structure.
Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor and characterize the synthesized compounds.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Research has indicated that derivatives of indole and benzodioxane exhibit significant anticancer properties. In a study evaluating various indole derivatives against human cancer cell lines, compounds similar to this compound demonstrated promising results with GI50 values indicating effective growth inhibition at low concentrations (mean GI50 = 0.91 μM) .
The mechanism of action involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The presence of both benzodioxane and indole structures in this compound may confer unique pharmacological properties that enhance its efficacy compared to other compounds lacking these features .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxane + Sulfonamide | Enzyme inhibition |
| 5-Methoxyindole derivatives | Indole + Methoxy group | Antioxidant properties |
| 1H-Indole derivatives | Indole core | Various biological activities |
This comparison highlights how structural variations can influence biological activity and therapeutic potential.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Study on Indole Derivatives : A series of indole derivatives were tested against leukemia cell lines, showing varying degrees of cytotoxicity depending on structural modifications .
- Antioxidant Studies : Compounds containing methoxy groups demonstrated significant antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
